4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Description
Contextualization within Nitrogen-Containing Heterocyclic Systems
Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, form a cornerstone of organic chemistry. nih.gov Nitrogen-containing heterocycles are particularly prominent, constituting the structural core of a vast number of natural products, and are found in over 59% of FDA-approved small-molecule drugs. nih.gov These systems are broadly classified by ring size and the number and type of heteroatoms. nih.gov
The structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a composite of two fundamental nitrogen-containing rings:
Pyridine (B92270) : A six-membered aromatic heterocycle structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. baranlab.org Its aromaticity and the lone pair of electrons on the nitrogen atom define its chemical properties. baranlab.org
2-Pyrroline (3,4-dihydro-2H-pyrrole) : A five-membered, non-aromatic heterocycle. It is a partially hydrogenated derivative of pyrrole (B145914).
In this compound, these two rings are linked by a single carbon-carbon bond between position 4 of the pyridine ring and position 5 of the dihydropyrrole ring. This arrangement creates a unique molecular architecture that combines the electronic properties of an aromatic pyridine system with a non-aromatic, cyclic imine structure.
Table 1: Properties of Parent Heterocyclic Scaffolds
| Feature | Pyridine | Pyrrole | 2-Pyrroline (3,4-dihydro-2H-pyrrole) |
|---|---|---|---|
| Chemical Formula | C₅H₅N | C₄H₅N | C₄H₇N |
| Molar Mass | 79.10 g/mol | 67.09 g/mol | 69.11 g/mol |
| Ring Size | 6-membered | 5-membered | 5-membered |
| Aromaticity | Aromatic | Aromatic | Non-aromatic |
| Nature | Basic | Weakly Acidic | Basic (Imine) |
Significance of the Dihydropyrrolylpyridine Scaffold in Academic Research
The fusion or linkage of pyridine and pyrrole-type rings has been a subject of significant interest in chemical research. The resulting scaffolds often exhibit unique properties and reactivity. While the broader class of dihydropyridines (DHPs) has been extensively studied, particularly the 1,4-dihydropyridine (B1200194) scaffold, which is recognized as a "privileged scaffold" in medicinal chemistry, the specific dihydropyrrolylpyridine arrangement has a more niche research footprint. chemsynthesis.comlgcstandards.com
The significance of the dihydropyrrolylpyridine scaffold in academic research is largely inferred from the properties of its constituent parts and related structures:
Pyridine Moiety : The pyridine ring is a common feature in many areas of chemical synthesis and materials science. Its presence can influence the solubility, electronic properties, and binding capabilities of a molecule. nist.govmdpi.com
Dihydropyrrole (Pyrroline) Moiety : This cyclic imine is a versatile synthetic intermediate. The C=N double bond can participate in various chemical transformations, including reductions, additions, and cycloadditions. lgcstandards.com
Positional Isomerism and Structural Distinctions within Dihydropyrrolylpyridines
Positional isomerism is a key concept for understanding the dihydropyrrolylpyridine family. The properties of these compounds can change significantly based on the point of connection between the two heterocyclic rings. The pyridine ring offers three distinct positions for substitution by the dihydropyrrole group: positions 2, 3, and 4.
The key structural distinctions arise from the electronic differences at each position of the pyridine ring:
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine : The dihydropyrrole group is adjacent to the pyridine nitrogen.
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine) : This is the most studied isomer, found as a minor alkaloid in tobacco. nih.gov Its chemical and toxicological properties have been the subject of numerous studies. nih.gov
This compound : The subject of this article, where the substituent is at the para-position relative to the pyridine nitrogen.
The position of the substituent dramatically affects the molecule's electronic distribution, dipole moment, and basicity. For instance, the proton affinity of 4-dehydropyridine has been calculated to be higher than that of 3-dehydropyridine, suggesting that the nitrogen atom in the 4-substituted isomer is more basic. nih.gov This difference in basicity and electronic character can lead to distinct reactivity and physical properties among the isomers. nih.gov
Another level of isomerism exists in the related fused bicyclic systems known as pyrrolopyridines (azaindoles), which occur in six different isomeric forms depending on the fusion points and the position of the nitrogen atom in the pyridine ring. While this compound is not a fused system, the principles of how nitrogen position influences properties in pyrrolopyridines provide a useful framework for understanding the structural nuances of linked systems.
Table 2: Positional Isomers of (3,4-dihydro-2H-pyrrol-5-yl)pyridine
| Isomer | Structure | Common Name | Key Distinction |
|---|---|---|---|
| 2-substituted | 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | - | Dihydropyrrole ring is at the ortho-position to the pyridine nitrogen. |
| 3-substituted | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Myosmine (B191914) | Dihydropyrrole ring is at the meta-position. A naturally occurring alkaloid. caymanchem.com |
| 4-substituted | This compound | - | Dihydropyrrole ring is at the para-position. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Scaffold
The synthesis of the this compound core can be approached by forming the dihydropyrrole ring, establishing the linkage between the two heterocyclic systems, or through convergent one-pot strategies.
Cyclization Reactions for Dihydropyrrole Moiety Formation
The construction of the 2,3-dihydropyrrole (or 1-pyrroline) ring is a critical step. Intramolecular cyclization reactions are a common and effective method. One prominent strategy involves the hydroamination of N-(3-butynyl)-sulfonamides. This 5-endo-dig cyclization can be catalyzed by transition metals such as palladium chloride (PdCl₂) or gold chloride (AuCl), with microwave-assisted heating significantly improving reaction yields, achieving up to 92% isolated yield in some cases. rsc.org
Another approach is the Lewis acid-promoted 5-exo-trig cyclization of N-sulfonyl vinylogous carbamates, which proceeds through oxocarbenium and N-sulfonyliminium ion intermediates to form the pyrrole (B145914) ring. nih.gov Additionally, the asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, provides an efficient route to chiral 2,3-dihydropyrroles with excellent enantioselectivities (up to 97% ee) and yields (up to 98%). nih.gov
Gold-catalyzed cycloisomerization represents another powerful tool. A direct 5-endo-dig cycloisomerization of chiral homopropargyl sulfonamides, proceeding via an anti-Markovnikov addition in the presence of a catalytic base, has been developed to access a range of enantioenriched 2,3-dihydropyrroles. researchgate.net
Table 1: Selected Cyclization Strategies for Dihydropyrrole Synthesis
| Precursor Type | Catalyst/Reagent | Reaction Type | Key Features |
|---|---|---|---|
| N-(3-butynyl)-sulfonamides | PdCl₂ or AuCl | 5-endo-dig Hydroamination | Microwave-assisted; yields up to 92%. rsc.org |
| N-Sulfonyl Vinylogous Carbamates | Lewis Acid (e.g., BF₃·OEt₂) | 5-exo-trig Cyclization | Modular route allowing substituent variability. nih.gov |
| Cyclopropyl Ketones & Primary Amines | Chiral N,N'-dioxide/Sc(III) | Asymmetric Ring-Opening/Cyclization | High enantioselectivity (up to 97% ee) and yields. nih.gov |
Coupling Reactions for Pyridine-Pyrroline Linkage
Establishing the C-C bond between the pyridine (B92270) and dihydropyrrole rings is frequently accomplished using cross-coupling reactions. The Suzuki coupling is a particularly effective method for this purpose. This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a halogenated dihydropyrrole, or vice versa. nih.gov
For instance, an in situ generated boronic acid from N-Boc-pyrrole can be coupled with various heteroaryl bromides, including bromopyridines, using a palladium catalyst and a base like potassium carbonate (K₂CO₃). nih.govbeilstein-journals.org While these examples often use pyrrole itself, the methodology is directly applicable to appropriately functionalized dihydropyrrole precursors to form the desired pyridine-pyrroline linkage. The reaction typically proceeds under reflux conditions and can achieve high yields, with one example reporting an 85% yield for the coupling of a pyrrole-based borate (B1201080) intermediate with a bromobipyridine derivative. nih.gov
One-Pot Synthetic Approaches for Related Dihydropyrrolopyridine Systems
One-pot multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic systems by combining multiple reaction steps without isolating intermediates. While a direct one-pot synthesis for this compound is not extensively detailed, the principles are well-established in the synthesis of related dihydropyridine (B1217469) and pyrrolopyridine structures. ias.ac.inmdpi.com
For example, the Hantzsch reaction is a classic one-pot synthesis of 1,4-dihydropyridines involving an aldehyde, a β-ketoester, and ammonia. mdpi.com This concept of convergent synthesis has been adapted for various scaffolds. A notable related synthesis involves the Ugi-Zhu reaction coupled with a cascade process to create bis-chromophoric pyrrolo[3,4-b]pyridin-5-ones. nih.gov These strategies highlight the potential for developing efficient, atom-economical one-pot syntheses for the target scaffold by carefully selecting starting materials that can undergo sequential cyclization and condensation reactions.
Reaction Conditions and Catalyst Systems in Dihydropyrrolylpyridine Synthesis
The choice of catalyst and reaction conditions is paramount in directing the outcome and efficiency of the synthesis.
Catalysts:
Palladium Catalysts: PdCl₂ is used for intramolecular hydroamination. rsc.org Palladium complexes with specific ligands, such as Pd(dppf)Cl₂, are essential for Suzuki cross-coupling reactions to link the pyridine and pyrrole moieties. beilstein-journals.org
Gold Catalysts: AuCl is an alternative to palladium for hydroamination reactions. rsc.org Gold(I) complexes are also noted for their ability to catalyze cascade reactions for pyrrole synthesis via 5-endo-dig cyclization. organic-chemistry.org
Scandium Catalysts: Chiral N,N'-dioxide/scandium(III) complexes have proven effective in catalyzing asymmetric cyclization reactions, yielding enantiomerically enriched products. nih.gov
Other Metals: Iron(III) chloride has been used as a catalyst for Paal-Knorr pyrrole condensation in water. organic-chemistry.org
Reaction Conditions:
Temperature: Reactions can range from room temperature to elevated temperatures under reflux. nih.govias.ac.in Microwave irradiation is often employed to accelerate reaction rates and improve yields, particularly in cyclization reactions. rsc.orgmdpi.com
Solvents: The choice of solvent is critical and varies widely, from dichloromethane (B109758) (CH₂Cl₂) and 1,4-dioxane (B91453) for coupling and cyclization reactions to greener options like ethanol (B145695) and water, sometimes in micellar solutions. nih.govnih.govmdpi.com
Atmosphere: Many reactions, especially those involving organometallic catalysts, are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Derivatization and Functionalization of the this compound Core
Once the core scaffold is assembled, it can be further modified to introduce diverse functional groups. Derivatization can occur at the nitrogen atom of the dihydropyrrole ring or on the pyridine ring, depending on the desired properties of the final molecule.
Common functionalization reactions include N-acylation and N-alkylation. For instance, the nitrogen of a related dihydro-heterocyclic system can be readily acylated using acyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (DCM). beilstein-journals.org Similarly, N-methylation can be achieved by treating the heterocycle with a strong base like sodium hydride (NaH) followed by an alkylating agent such as methyl iodide. nih.gov These transformations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.
Chemical Reactivity and Transformation Pathways of Dihydropyrrolylpyridines
The chemical reactivity of the this compound scaffold is dictated by the properties of its constituent rings. The dihydropyrrole moiety contains an imine functional group, which is a key site for reactivity.
Reduction: The C=N double bond of the dihydropyrrole ring can be reduced to form the corresponding pyrrolidine (B122466). This transformation is analogous to the mild reduction of pyrrole with zinc and acetic acid, which yields 3-pyrroline (B95000) (2,5-dihydropyrrole), or the complete catalytic reduction to pyrrolidine. uop.edu.pk
Oxidation: The dihydropyrrole ring can be susceptible to oxidation. Depending on the reagents and conditions, this could lead to aromatization to form the corresponding 4-(pyrrol-3-yl)pyridine or cleavage of the ring. For example, pyrrole itself is oxidized by chromium trioxide to yield the imide of maleic acid. uop.edu.pk
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution is influenced by the existing substituent and the reaction conditions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(3-butynyl)-sulfonamide |
| N-sulfonyl vinylogous carbamate |
| N-Boc-pyrrole |
| 2,3-dihydropyrrole (1-pyrroline) |
| Pyrrolo[3,4-b]pyridin-5-one |
| 1,4-dihydropyridine (B1200194) |
| 4-(pyrrol-3-yl)pyridine |
| Pyrrolidine |
| Maleic acid imide |
Cyclization Reactions to Form Polycyclic Structures
The inherent reactivity of the pyrroline (B1223166) and pyridine moieties within this compound allows for its use in constructing more complex, polycyclic molecular architectures. Although direct examples involving this specific compound are specialized, the principles can be illustrated by analogous structures where the pyrroline or pyridine ring participates in cyclization.
One relevant synthetic strategy involves the reaction of 3-pyrroline-2-one (B142641) derivatives with other reagents to build fused heterocyclic systems. For instance, the reaction between 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine (B120857) can be optimized to synthesize pyrrolo[2,3-b]quinoxalines. rsc.org The proposed mechanism for this transformation involves a series of condensation and cyclization steps, ultimately leading to the formation of the polycyclic quinoxaline (B1680401) structure fused to the pyrrole ring. rsc.org
Another powerful method for constructing polycyclic systems is through multicomponent reactions (MCRs) followed by an intramolecular cyclization strategy. This approach has been used to create chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov The process begins with a one-pot reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides to form an α-amino amidine intermediate. This intermediate then undergoes a 5-endo-trig cyclization, followed by a 1,3-H shift and oxidation, to yield the final fused product. nih.gov This demonstrates how a suitably functionalized pyrroline precursor can be integral to forming complex heterocyclic scaffolds.
The following table summarizes conditions for the synthesis of a pyrrolo[2,3-b]quinoxaline, illustrating a cyclization reaction to form a polycyclic structure. rsc.org
Reduction Reactions of the Pyrroline Ring
The pyrroline ring in this compound contains an imine (C=N) double bond, which is susceptible to reduction. This transformation converts the 1-pyrroline (B1209420) moiety into a pyrrolidine ring, yielding 4-(pyrrolidin-2-yl)pyridine. Such reactions are fundamental in heterocyclic chemistry for modifying the electronic and structural properties of the molecule.
Common methods for the reduction of imines can be applied here. These include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). uoanbar.edu.iq Another effective method is the use of chemical reducing agents. Borohydride (B1222165) reagents, particularly sodium borohydride (NaBH₄), are widely used for the selective reduction of imines in the presence of other functional groups.
An analogous reduction is seen in the synthesis of 2,3-dihydro rsc.orgnih.govthiazolo[4,5-b]pyridines, where a borane-mediated reduction is employed. beilstein-journals.org Similarly, the pyridine ring itself can be reduced to a piperidine (B6355638) ring using hydrogen with a catalyst or sodium metal in ethanol, highlighting the general susceptibility of these N-heterocycles to reduction under specific conditions. uoanbar.edu.iq The reduction of the pyrroline ring to a pyrrolidine is a key step that also makes the nitrogen atom a secondary amine, which has implications for subsequent reactions like nitrosation.
The table below outlines typical reagents used for the reduction of similar N-heterocyclic systems.
Peroxidation Mechanisms and Intermediate Formation
The peroxidation of N-heterocyclic compounds like this compound can occur through various mechanisms, often involving radical intermediates. These reactions are significant as they can lead to the formation of N-oxides or other oxidized products. nih.gov
One relevant mechanism is the catalytic oxidation using hydrogen peroxide (H₂O₂). A molybdenum/phosphorus catalytic system has been shown to be effective for the N-oxidation of a variety of nitrogen heterocycles. nih.gov This process is environmentally favorable as the only byproduct from the oxidant is water. nih.gov In such reactions, peroxo complexes of the metal catalyst are often key intermediates that facilitate the transfer of an oxygen atom to the nitrogen of the heterocycle.
Alternatively, peroxidation can proceed via a free radical pathway, particularly under photolytic or aerobic conditions. In the visible-light-driven aerobic oxidation of quinolinium salts, a proposed mechanism involves the formation of a C4-site quinoline (B57606) radical. rsc.org This radical then couples with molecular oxygen (O₂) to form a peroxy radical intermediate. Subsequent steps, including hydrogen atom transfer (HAT) and reaction with a base, lead to the elimination of hydrogen peroxide and the formation of the final oxidized product, a 4-quinolone. rsc.org This type of mechanism, involving the formation of a peroxy radical, could be applicable to the pyridine ring of this compound. The general principles of lipid peroxidation also support this, where allylic hydrogen atom abstraction is followed by the addition of oxygen to form peroxyl radicals. acs.org
Nitrosation Reactions of Analogous Compounds
Nitrosation reactions typically involve the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid), to form N-nitrosamines. pharmaexcipients.comacs.orgnih.gov For this compound, the pyrroline ring must first be reduced to a pyrrolidine to provide the secondary amine necessary for nitrosation. The resulting 4-(pyrrolidin-2-yl)pyridine would be a direct precursor for N-nitrosamine formation.
Studies on the nitrosation of pyrrolidine-derived amidines have shown that the reaction proceeds via nitrosation on the imino nitrogen, followed by the addition of water to form a tetrahedral intermediate. nih.gov This intermediate can then decompose, and in the case of pyrrolidine-derived amidines, about 25% of the decomposition can result in cleavage of the amine moiety, which then nitrosates to yield N-nitrosopyrrolidine. nih.gov
Furthermore, research has demonstrated that proline, a pyrrolidine-containing amino acid, can act as a precursor for the formation of N-nitrosopyrrolidine (NPYR). researchgate.netnih.gov This transformation can occur at elevated temperatures in the presence of nitrite. researchgate.net The proposed mechanism involves either the initial formation of nitrosoproline (B1360120) followed by decarboxylation or the decarboxylation of proline to form pyrrolidine, which is then nitrosated. researchgate.net These findings confirm that the pyrrolidine ring, which can be formed from the reduction of this compound, is a structure susceptible to nitrosation, a reaction of significant interest due to the carcinogenic potential of many N-nitrosamines. pharmaexcipients.comnih.gov
The table below lists precursors and conditions leading to the formation of N-nitrosopyrrolidine.
Molecular Mechanisms and Biological Interactions of Dihydropyrrolylpyridines
Enzymatic Inhibition and Modulation
The unique structural features of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, which combine a pyridine (B92270) ring with a dihydropyrrole moiety, suggest its potential to interact with a variety of enzymes. Research into structurally similar compounds provides a framework for understanding its possible enzymatic inhibition and modulation activities.
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent cancers due to its role in converting androgens to estrogens. mdpi.com The inhibition of this enzyme is a key therapeutic strategy. mdpi.com Non-steroidal aromatase inhibitors often feature a heterocyclic nitrogen atom that coordinates with the heme iron of the enzyme, thereby blocking its catalytic activity.
Studies on various pyridine derivatives have demonstrated their potential as aromatase inhibitors. google.com For instance, pyridine-substituted thiazolylphenol derivatives have been synthesized and shown to exhibit aromatase inhibitory effects. researchgate.net The pyridine nitrogen in these compounds is thought to play a crucial role in binding to the enzyme's active site. In the case of this compound, and particularly its 3-substituted isomers, the pyridine nitrogen is similarly positioned to interact with the heme iron of aromatase. The nature of the substituent at the 3-position of the dihydropyrrole ring could further influence the binding affinity and inhibitory potency.
| Compound Class | Key Structural Feature for Inhibition | Example of Inhibitory Activity |
| Pyridine derivatives | Nitrogen atom in the pyridine ring | Inhibition of aromatase enzyme google.com |
| Pyridine-substituted thiazolylphenols | Pyridine nitrogen for heme coordination | Aromatase inhibition researchgate.net |
This table summarizes the key structural features and inhibitory activities of compound classes related to this compound in the context of aromatase inhibition.
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in numerous metabolic and signaling pathways. nih.govnih.gov The inhibition of NAD+ biosynthesis has emerged as a promising strategy in cancer therapy, as cancer cells often have a high demand for NAD+. nih.gov The primary pathways for NAD+ synthesis are the de novo pathway from tryptophan and the salvage pathway from nicotinamide. nih.gov
The structural similarity of this compound to nicotinamide, a key precursor in the NAD+ salvage pathway, suggests a potential for this compound to interfere with NAD+ biosynthesis. It could potentially act as a competitive inhibitor for one of the enzymes in the salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). mdpi.com By competing with nicotinamide, it might disrupt the normal production of NAD+, leading to cellular metabolic stress.
| Pathway | Key Enzyme | Potential Inhibition Mechanism by this compound |
| NAD+ Salvage Pathway | Nicotinamide phosphoribosyltransferase (NAMPT) | Competitive inhibition due to structural similarity to nicotinamide |
This table outlines the potential mechanism by which this compound may inhibit the NAD+ biosynthesis pathway.
γ-Secretase is an intramembrane protease complex involved in the processing of various transmembrane proteins, including the amyloid precursor protein (APP). nih.govku.edu The cleavage of APP by γ-secretase is a critical step in the generation of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov Consequently, inhibitors of γ-secretase are being investigated as potential therapeutic agents. nih.gov
While direct evidence of this compound inhibiting γ-secretase is not established, the structural features of some known γ-secretase inhibitors (GSIs) provide a basis for speculation. Many GSIs are peptidomimetic or heterocyclic compounds that target the active site of the enzyme. nih.gov The dihydropyrrolylpyridine scaffold could potentially serve as a core structure for the design of novel GSIs. The nitrogen atoms in the heterocyclic rings could engage in hydrogen bonding interactions within the enzyme's active site, while further modifications to the scaffold could enhance binding affinity and selectivity.
| GSI Class | General Structural Features | Potential Interaction of Dihydropyrrolylpyridine |
| Peptidomimetics | Amide bonds and specific side chains | Heterocyclic core could mimic peptide backbone elements |
| Heterocyclic compounds | Nitrogen-containing ring systems | Nitrogen atoms for potential hydrogen bonding in the active site |
This table compares the general features of known γ-secretase inhibitors with the potential interaction characteristics of a dihydropyrrolylpyridine scaffold.
Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govnih.gov Inhibition of DPP4 is a validated therapeutic approach for type 2 diabetes. nih.gov Many DPP4 inhibitors, known as "gliptins," feature heterocyclic scaffolds that interact with the enzyme's active site. nih.govnih.gov
Fused heterocyclic systems have been explored for their potential as DPP4 inhibitors. nih.gov The dihydropyrrolylpyridine structure can be considered a precursor to more complex fused systems. By incorporating this scaffold into a larger, more constrained molecular architecture, it may be possible to design potent and selective DPP4 inhibitors. The pyrrolidine-like portion of the molecule could potentially interact with the S1 pocket of the DPP4 enzyme, a common feature of many known inhibitors. nih.gov
| DPP4 Inhibitor Feature | Relevance to Fused Dihydropyrrolylpyridine Systems |
| Heterocyclic scaffold | The dihydropyrrolylpyridine core provides a foundational heterocyclic structure. |
| Interaction with S1 pocket | The pyrrolidine-like moiety could be oriented to bind within the S1 subsite of the enzyme. |
| Potential for fused systems | The core structure allows for the synthetic elaboration into more rigid, fused ring systems to enhance binding. |
This table highlights the relevance of the dihydropyrrolylpyridine scaffold to the design of DPP4 inhibitors, particularly in the context of fused systems.
Receptor Binding and Selectivity Profiles
The interaction of small molecules with specific receptors is a cornerstone of pharmacology. The structural elements of this compound suggest potential interactions with certain classes of receptors.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. nih.gov They are involved in a multitude of physiological processes and are important targets for drug development. nih.gov The pyridine ring is a key structural feature in many natural and synthetic nAChR ligands, including the potent agonist epibatidine (B1211577) and its analogs. nih.gov
| nAChR Ligand | Key Structural Feature | Interaction with nAChR |
| Epibatidine | 2-chloro-5-pyridyl moiety | High-affinity binding to various nAChR subtypes nih.gov |
| Substituted Pyridinyl Epibatidine Analogues | 3'-pyridyl or 4'-pyridyl ring | Modulates affinity and selectivity for α4β2* nAChRs acs.org |
| This compound | 3-pyridyl moiety | Potential for binding to the nAChR ligand-binding domain |
This table illustrates the importance of the pyridine moiety in nAChR ligands and the potential for this compound to interact with these receptors.
Cellular Pathway Modulation
Induction of Apoptosis and Caspase Pathway Activation
While direct studies on the pro-apoptotic effects of this compound are not extensively documented, research into structurally related pyridine and dihydropyridine (B1217469) derivatives suggests a potential for inducing programmed cell death. Apoptosis is a critical cellular process for removing damaged or cancerous cells and is often mediated by a family of proteases called caspases. The activation of these caspases can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Certain novel dihydropyridine and pyridine analogs have been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage mdpi.com. The apoptotic process is executed by a cascade of caspase activation. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals. These, in turn, activate executioner caspases, like caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis nih.gov. For instance, in colorectal cancer cell lines, the activation of caspase-3 and caspase-7 has been observed following treatment with certain pyrrolidine (B122466) derivatives nih.gov.
The intrinsic pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9 nih.gov. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 nih.gov. While the specific role of this compound in these pathways has yet to be elucidated, the known pro-apoptotic activity of similar compounds provides a foundation for future investigation.
Modulation of Neurotransmitter Systems
The structural similarity of dihydropyrrolylpyridines to neuroactive compounds, such as nicotine (B1678760), suggests potential interactions with neurotransmitter systems. Myosmine (B191914), an isomer of this compound, has been shown to release dopamine (B1211576) in the brains of adult rats wikipedia.org. Dopamine is a key neurotransmitter involved in reward, motivation, and motor control.
Dihydropyridine compounds, in general, have been studied for their effects on neurotransmitter release. For example, some dihydropyridine calcium channel blockers and agonists can modulate the release of norepinephrine (B1679862) and dopamine from neuronal cells in culture nih.gov. Specifically, the dihydropyridine calcium channel agonist BAY K8644 has been found to stimulate the potassium-evoked release of norepinephrine from PC12 cells nih.gov. However, the effects can be cell-type specific, as the same study showed no effect of BAY K8644 on dopamine release in primary cultured neurons nih.gov.
Furthermore, investigations into the behavioral effects of dihydropyridine compounds have shown modulation of dopaminergic activity. For instance, the dihydropyridine calcium channel blocker nifedipine (B1678770) was found to potentiate apomorphine-induced yawning in rats, a behavior linked to dopamine receptor activation nih.gov. These findings suggest that dihydropyrrolylpyridines, including this compound, could potentially influence neurotransmitter systems, although the specific mechanisms and in vivo effects remain to be fully determined.
Effects on Antioxidative Defense Mechanisms
Dihydropyridine derivatives have been investigated for their antioxidant properties, which are attributed to their structural resemblance to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) gavinpublishers.com. The 1,4-dihydropyridine (B1200194) ring is a key structural feature responsible for this activity. The antioxidant mechanism is believed to involve a one-electron donation followed by a rapid proton release, which generates a neutral radical that can prevent the propagation of oxidative chain reactions gavinpublishers.com.
Studies on various synthetic 1,4-dihydropyridine derivatives have demonstrated their ability to scavenge free radicals gavinpublishers.comresearchgate.net. The antioxidant capacity can be influenced by the nature of the substituents on the dihydropyridine ring. For example, compounds with electron-donating groups on the aromatic rings have shown higher antioxidant activity gavinpublishers.com.
While direct evidence for the antioxidant effects of this compound is limited, related compounds have shown the potential to enhance endogenous antioxidative defense mechanisms. For instance, the dopamine agonist ropinirole, which has antioxidant properties, has been shown to increase the activities of glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD) in the striatum of mice drugbank.com. These enzymes are crucial components of the cellular antioxidant defense system. Given the structural features of this compound, it is plausible that it may also exert effects on these antioxidative pathways.
Metabolic Transformations and Pathways
Bacterial Degradation Pathways of this compound
The bacterial degradation of N-heterocyclic compounds is a critical process in environmental bioremediation. While specific pathways for this compound have not been detailed, the metabolism of its constituent rings, pyridine and pyrroline (B1223166), has been studied in various soil bacteria nih.govnii.ac.jp.
Bacteria are known to employ different strategies to degrade the pyridine ring, both under aerobic and anaerobic conditions nih.gov. The rate of transformation is often dependent on the substituents present on the ring nih.gov. Aerobic degradation pathways of pyridine in bacteria like Bacillus and Nocardia species can lead to the formation of intermediates such as succinate (B1194679) semialdehyde or glutarate semialdehyde nii.ac.jp. In some cases, the degradation of pyridine can result in the accumulation of formate (B1220265) and possibly formamide (B127407) nii.ac.jp.
The initial steps in the microbial transformation of alkylpyridines can occur either on the aromatic ring, leading to hydroxypyridines, or on the alkyl substituent semanticscholar.org. For the pyrroline ring, its degradation would likely involve hydrolysis and oxidative processes. Given the combined structure of this compound, it is conceivable that bacterial degradation would involve initial enzymatic attacks on either the pyridine or the dihydropyrrole ring, followed by ring cleavage and further metabolism of the resulting aliphatic intermediates.
Mammalian Metabolism of Analogous Compounds
The mammalian metabolism of this compound has not been directly studied. However, insights can be gained from the metabolic pathways of structurally similar tobacco alkaloids, such as myosmine (an isomer) and nicotine.
Myosmine is metabolized in rats to several key products. The major metabolites identified in urine are 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid nih.govresearchgate.net. Minor metabolites include 3-pyridylmethanol, 3'-hydroxymyosmine, and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) nih.govresearchgate.net. The formation of these metabolites can be explained by peroxidation reactions, taking into account the reactive imine structure of myosmine researchgate.net.
Nicotine, which contains a pyridine and a pyrrolidine ring, undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2A6 nih.govnih.gov. The major metabolic pathway, accounting for 70-80% of nicotine metabolism in humans, is the conversion to cotinine (B1669453) nih.govnih.gov. This process involves a two-step reaction, starting with the formation of a nicotine-Δ1'(5')-iminium ion, which is then oxidized by aldehyde oxidase nih.govhmdb.ca. Cotinine itself is further metabolized, with the primary metabolite being trans-3'-hydroxycotinine, also formed via CYP2A6 nih.gov. Other metabolic pathways for nicotine include N-oxidation and glucuronidation nih.govnih.gov.
The table below summarizes the major metabolites of the analogous compounds, myosmine and nicotine.
| Parent Compound | Major Metabolites |
| Myosmine | 3-Pyridylacetic acid, 4-oxo-4-(3-pyridyl)butyric acid |
| Nicotine | Cotinine, trans-3'-hydroxycotinine |
Given these pathways, it is plausible that the metabolism of this compound in mammals would involve oxidation of both the pyridine and the dihydropyrrole rings, potentially leading to hydroxylated derivatives and ring-opened products similar to those observed for myosmine and nicotine.
Structure Activity Relationship Sar Studies of Dihydropyrrolylpyridine Scaffolds
Impact of Substitution Patterns on Biological Activity
The biological activity of dihydropyrrolylpyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. Research on analogous pyrrolopyridine scaffolds has shown that modifications at various positions can dramatically alter the pharmacological profile.
For instance, the introduction of carbonyl substituents within the pyrrole (B145914) ring has a significant effect on the activity of pyrrolo[3,4-c]pyridines. nih.gov The resulting imide structure imparts a neutral and hydrophobic character, which can enhance the molecule's ability to penetrate biological membranes. nih.gov Similarly, the nature of the substituent at the R² position influences potency; activity has been observed to increase with ethyl and propyl chains compared to smaller (methyl) or larger (phenyl, cyclopentyl) groups, which lead to a loss of potency. nih.gov
The position of substituents is also critical. Studies on related structures have demonstrated that a phenoxy group at the 4-position can significantly influence activity, with certain derivatives enhancing insulin (B600854) sensitivity. nih.gov An ester substituent at the same position was also found to be important for anti-HIV-1 activity in a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates. nih.gov In another example, for anticonvulsant activity in related pyranothienopyridines, a 3,4-dichlorophenyl substituent on the thiophene (B33073) ring was found to be beneficial, while its replacement with groups like ethyl carboxylate diminished activity. nih.gov
The following table summarizes the observed impact of different substitution patterns on the biological activity of related pyrrolopyridine scaffolds.
| Scaffold Position/Substituent | Observed Effect on Biological Activity | Compound Series Example |
| Pyrrole Ring | Carbonyl substituents create a neutral, hydrophobic imide structure, potentially improving membrane penetration. nih.gov | Pyrrolo[3,4-c]pyridines nih.gov |
| Position 4 | A phenoxy substituent was found to significantly influence activity, increasing insulin sensitivity in mouse adipocytes. nih.gov | 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives nih.gov |
| Position 4 | An ester substituent proved to be significant for potent anti-HIV-1 activity (EC₅₀ <10 µM). nih.gov | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates nih.gov |
| General (R² group) | Potency increased with ethyl and propyl chains, while larger substituents like phenyl led to a significant loss of potency. nih.gov | Pyrrolo[3,4-c]pyridine derivatives nih.gov |
| Pyridine (B92270) Ring | Removal of a methyl group from the pyridine ring resulted in a significant loss of activity. nih.gov | 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione nih.gov |
Stereochemical Influence on Activity
The stereochemistry of the dihydropyrrole ring is a critical determinant of biological activity. The non-planar, flexible nature of the five-membered pyrrolidine (B122466) ring allows it to adopt various conformations, and the spatial orientation of its substituents can profoundly impact target binding. beilstein-journals.org
Selective fluorination of the pyrrolidine ring is a powerful strategy to modulate its conformational preferences and, consequently, its biological function. beilstein-journals.org The introduction of fluorine can significantly influence stereochemical behavior due to the unique properties of the C-F bond, affecting polarity and intra- and intermolecular interactions. beilstein-journals.org For example, replacing a hydrogen atom with fluorine in a proline residue can induce stereoelectronic effects that favor a specific peptide bond geometry, which in turn can enhance the stability of proteins without compromising their activity. researchgate.net
Quantum-chemical analyses of difluorinated pyrrolidines reveal that gauche and anomeric effects play a crucial role in the stability of different conformers. beilstein-journals.org A generalized anomeric effect, which involves electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF), is particularly important in modulating the energetics and conformational bias of α-fluoro isomers. beilstein-journals.org This precise control over the ring's conformation can enhance binding affinity to a biological target by pre-organizing the molecule into its active conformation.
| Stereochemical Modification | Effect on Molecular Properties | Rationale |
| Selective Fluorination | Induces significant conformational changes in the pyrrolidine ring, impacting structure and biological roles. beilstein-journals.org | The C-F bond alters polarity, viscosity, and molecular interactions, influencing conformational stability. beilstein-journals.org |
| Vicinal Difluorination | Mitigates the inherent conformational bias of the pyrrolidine ring. beilstein-journals.org | Stereoelectronic effects from the two fluorine atoms attenuate the ring's natural conformational preference. beilstein-journals.org |
| α-Fluorination | Imparts a strong conformational bias on the pyrrolidine ring. beilstein-journals.org | A generalized anomeric effect (nN→σ*CF electron delocalization) stabilizes specific conformations. beilstein-journals.org |
Conformational Dynamics and Their Role in Biological Interactions
The biological activity of a molecule is not solely determined by its static, lowest-energy structure but also by its conformational dynamics. nih.gov The dihydropyrrolylpyridine scaffold possesses inherent flexibility, arising from the puckering of the dihydropyrrole ring and the rotation around the single bond connecting the two rings. This flexibility allows the molecule to adopt various shapes, or "functional structures," to efficiently interact with biological targets. nih.gov
The concept of "induced fit" posits that as a ligand approaches its binding site, both the ligand and the protein can undergo conformational changes to achieve optimal binding. nih.gov Compounds with flexible conformations are often more likely to exhibit biological activity because they can more readily adapt to the shape of a receptor's binding site. nih.gov The conformational dynamics of the dihydropyrrolylpyridine scaffold are therefore crucial for its biological interactions, governing substrate acquisition and product release in enzymatic targets. mdpi.com
Pharmacophore Elucidation for Target Binding
A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. nih.gov Elucidating the pharmacophore of the 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold is essential for designing new analogues with improved activity and for virtual screening of compound libraries. nih.govfigshare.com
Based on its structure, several key pharmacophoric features can be identified for the dihydropyrrolylpyridine core:
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor.
Aromatic/π-Stacking Region: The pyridine ring provides a flat, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Donor/Acceptor: The N-H group in the dihydropyrrole ring can act as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor, depending on its protonation state and environment.
Hydrophobic Regions: The aliphatic carbons of the dihydropyrrole ring create a non-polar, hydrophobic region that can interact with corresponding hydrophobic pockets in a binding site.
The table below outlines the potential pharmacophoric features of the this compound scaffold.
| Pharmacophoric Feature | Structural Origin | Potential Role in Target Binding |
| Hydrogen Bond Acceptor | Pyridine Ring Nitrogen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the binding site. |
| Aromatic Feature | Pyridine Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Donor | Dihydropyrrole Ring N-H | Forms hydrogen bonds with acceptor groups (e.g., C=O) in the binding site. |
| Hydrophobic Alkyl Region | Dihydropyrrole Ring -CH₂-CH₂- | Engages in van der Waals or hydrophobic interactions. |
Computational and Theoretical Investigations
Molecular Modeling and Docking Simulations of Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine or its derivatives, might bind to a biological target, typically a protein. These in silico techniques are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.gov
Docking studies involve predicting the preferred orientation of a molecule when bound to a receptor to form a stable complex. For instance, simulations with related polyheterocyclic compounds based on a pyrrole (B145914) ring have been used to model their interactions with biological targets like tubulin. nih.gov The process helps in understanding the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com
Molecular dynamics (MD) simulations can further elucidate the stability and conformational dynamics of these interactions over time. mdpi.com For example, MD simulations have been employed to understand the binding interactions between compounds and their target proteins, providing insights into the stability of the docked complex. nih.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding. mdpi.com
| Compound Type | Target Protein | Key Interacting Residues (Example) | Simulation Technique | Finding |
|---|---|---|---|---|
| Pyrrolo[3,4-b]pyridin-5-ones | AKT1, Ox2R | Not Specified | Molecular Docking, MD, MM/GBSA | Identified potential inhibitors and calculated binding free energies. nih.gov |
| Fluorinated-pyrrolo[3,4-b]pyridin-5-ones | SARS-CoV-2 Spike protein, Mpro, etc. | Tyr102, Phe172, Gln170, Leu223 | Molecular Docking, MD | Showed persistent binding and prolonged docking stability. mdpi.com |
| Thiazolo[5,4-b]pyridine derivatives | Various cancer-related proteins (e.g., 4k9g, 4dk7, 3h5b) | GLY-9, GLY-92, Val-66, ALA-91 | Molecular Docking | Predicted strong interactions with DNA and various cancer-related proteins. actascientific.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties and reactivity of molecules.
The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests higher reactivity. irjweb.comresearchgate.net This energy gap can be correlated with the bioactivity of a molecule, as it influences charge transfer interactions within the molecule or with other species. irjweb.com For pyridine-containing compounds, the LUMO is often located on the pyridine (B92270) ring, indicating its electron-accepting potential. researchgate.net
| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311G |
| Quinoline (B57606) (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) |
| 4-(4-Fluoro-phenyl)-1,4-dihydro-pyridine derivative | Not Specified | Not Specified | 4.34 | DFT |
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energy barriers, which determine the reaction rate. mdpi.com
For heterocyclic systems, DFT calculations can be used to model the step-by-step mechanism of their synthesis. For example, in the formation of related dihydropyridine (B1217469) rings, the rate-limiting step has been identified as the cyclization process, with a calculated activation barrier. mdpi.com These theoretical investigations can explain the regioselectivity and stereoselectivity observed in reactions and can be used to optimize reaction conditions.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For pyridine derivatives containing a hydroxyl group, pyridone-pyridol tautomerism is common, where the compound can exist as either a hydroxypyridine or a pyridone. chemtube3d.comrsc.org The equilibrium between these tautomers can be influenced by the solvent and the presence of other functional groups. rsc.org While this compound itself does not have a hydroxyl group, understanding tautomeric equilibria in the broader class of pyridine derivatives is important for predicting its chemical behavior in different environments.
Isotopic labeling, where one or more atoms in a molecule are replaced by their isotopes, is a powerful technique used in mechanistic studies and as tracers in biological systems. While specific studies on the isotopic labeling of this compound are not prevalent, computational methods can predict changes in vibrational frequencies upon isotopic substitution, which can aid in the interpretation of experimental spectroscopic data.
Conformational Analysis and Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its biological activity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and the energy barriers between them.
For molecules with multiple rotatable bonds, like pyridine derivatives with substituents, several low-energy conformations may exist. nih.gov Computational methods can predict the torsional potentials and rotational energy barriers, identifying the most stable conformers. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformations and their relative populations. mdpi.com In the context of ligand-target interactions, MD simulations can reveal how the ligand adapts its conformation within the binding site and the resulting dynamic behavior of the protein-ligand complex. mdpi.com
Coordination Chemistry and Metal Complexes
Ligand Properties of Dihydropyrrolylpyridines
Dihydropyrrolylpyridines are a class of N-donor ligands that can coordinate to metal centers through the nitrogen atoms of their heterocyclic rings. The pyridine (B92270) nitrogen, with its sp²-hybridized lone pair of electrons, is a well-established coordination site in a vast array of metal complexes. The basicity and steric environment of the pyridine nitrogen play a crucial role in determining the stability and structure of the resulting metal complexes.
The dihydropyrrole ring contains an imine nitrogen, which also possesses a lone pair of electrons available for coordination. The ability of this second nitrogen atom to participate in chelation can lead to the formation of stable, multidentate ligand-metal complexes. The planarity and electronic properties of the dihydropyrrolylpyridine ligand system can be tuned by substituents on either ring, thereby influencing the properties of the resulting metal complexes.
In the case of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, the arrangement of the two nitrogen donors does not favor intramolecular chelation to a single metal center. However, it can act as a monodentate ligand through either the pyridine or the imine nitrogen, or as a bridging ligand connecting two metal centers. In contrast, derivatives such as 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine can act as a tridentate pincer-type ligand, coordinating to a metal center through all three nitrogen atoms.
Formation of Metal Complexes (e.g., Rhodium Complexes)
The formation of metal complexes with dihydropyrrolylpyridine ligands can be achieved through the reaction of a suitable salt of the desired metal with the ligand in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal precursor, and the reaction conditions (e.g., temperature, solvent) will dictate the final structure of the complex.
A notable example is the formation of a rhodium(III) complex with the related ligand, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine. The synthesis of [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) involves the reaction of the ligand with a rhodium(III) chloride precursor. In this reaction, the ligand acts as a tridentate donor, coordinating to the rhodium center via the pyridine nitrogen and the two imine nitrogens of the dihydropyrrole rings. This results in the formation of a stable, mononuclear octahedral complex. researchgate.net
The general principles of this synthesis can be extended to other dihydropyrrolylpyridine ligands and other transition metals. The choice of the metal and the ligand will influence the coordination number and geometry of the resulting complex.
Structural Analysis of Metal-Dihydropyrrolylpyridine Complexes
The crystal structure of [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) dibenzene solvate reveals a mononuclear octahedral rhodium(III) complex. researchgate.net The rhodium atom is coordinated to the three nitrogen atoms of the tridentate ligand and three chloride ions. The complex possesses a twofold axis of symmetry that passes through the rhodium atom, the pyridine nitrogen, and one of the chlorine atoms. researchgate.net The coordination of the ligand to the rhodium center results in a distorted octahedral geometry. researchgate.net
Table 1: Selected Geometric Parameters for [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) researchgate.net
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| Rh—N(pyridine) | 2.058 (3) |
| Rh—N(dihydropyrrole) | 2.065 (3) |
| Rh—Cl(equatorial) | 2.345 (1) |
| Rh—Cl(axial) | 2.355 (1) |
| Bond Angles (°) | |
| N(dihydropyrrole)—Rh—N(pyridine) | 79.8 (1) |
| N(dihydropyrrole)—Rh—N(dihydropyrrole) | 159.6 (2) |
| Cl(axial)—Rh—Cl(axial) | 176.9 (1) |
| N(pyridine)—Rh—Cl(equatorial) | 180.0 |
The bond lengths and angles deviate from those of an ideal octahedron, which is a common feature in complexes with multidentate ligands due to the geometric constraints imposed by the ligand backbone. researchgate.net The Rh-N bond lengths are typical for rhodium(III) complexes with nitrogen donor ligands. The chelate bite angles (N-Rh-N) are significantly smaller than the ideal 90°, a consequence of the five-membered chelate rings formed upon coordination.
Advanced Research Applications
Application in Materials Science (e.g., Optoelectronic Properties)
No published studies were identified that investigate the optoelectronic properties or other materials science applications of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Agricultural Chemistry Research (e.g., Insecticide Potential)
There is no available research assessing the insecticide potential or any other applications of this compound in agricultural chemistry. While pyridine-containing compounds are a significant class of agrochemicals, specific data for this compound is absent.
Development of Research Probes for Biological Systems
The development and application of this compound as a research probe for biological systems have not been reported in the scientific literature.
Future Research Directions and Unresolved Questions
Elucidating the Specific Biological Roles of the 4-Substituted Isomer
The biological activity of pyridine (B92270) derivatives is a vast and well-documented field, with many compounds exhibiting significant pharmacological effects. mdpi.comnih.gov For instance, the structurally related minor tobacco alkaloids, such as nornicotine (B190312), are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov However, the specific biological targets and pharmacological profile of the 4-substituted isomer, "4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine," are currently unknown. A crucial future direction is to elucidate its bioactivity, focusing on several key questions:
Receptor Binding Affinity and Selectivity: A primary unresolved question is the compound's affinity and selectivity for various receptor subtypes, particularly nAChRs. Nornicotine, the 3-substituted analog, demonstrates affinity for these receptors. nih.gov Future research should involve comprehensive radioligand binding assays and functional assays to determine if the 4-substituted isomer acts as an agonist, antagonist, or allosteric modulator at different nAChR subtypes. Understanding the structure-activity relationship (SAR) by comparing it to the 3-substituted isomer will be critical. nih.govresearchgate.net
Pharmacological Effects: Beyond receptor binding, it is essential to investigate the physiological and behavioral effects of this compound. Does it exhibit nicotine-like effects, or does the change in substitution pattern lead to a novel pharmacological profile? Studies in animal models could explore its potential effects on the central nervous system, cardiovascular system, and other physiological functions. nih.gov
Therapeutic Potential: Depending on its pharmacological profile, "this compound" could be a lead compound for developing new therapeutics. For example, selective nAChR modulators have potential applications in treating neurological disorders. The antiproliferative activity observed in other pyridine derivatives also suggests that this compound and its analogs could be investigated for anticancer properties. mdpi.comnih.gov
A proposed research workflow for elucidating the biological roles is presented in the table below.
| Research Step | Methodology | Objective |
| Initial Screening | Radioligand binding assays | Determine binding affinity for a panel of receptors, including nAChR subtypes. |
| Functional Assays | In vitro cell-based assays (e.g., calcium imaging, patch clamp) | Characterize the functional activity (agonist, antagonist, etc.) at identified targets. |
| In Vivo Studies | Animal models of disease | Evaluate the physiological and behavioral effects and assess therapeutic potential. |
| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of analogs | Understand how structural modifications impact biological activity. |
Exploring Novel Synthetic Pathways for Diversification
The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of "this compound." While syntheses for related compounds like myosmine (B191914) (the 3-substituted isomer) exist, dedicated and adaptable pathways for the 4-substituted isomer are needed. acs.orgacs.org Future research in this area should focus on:
Development of a Scalable Synthesis: A key unresolved issue is the lack of a reported, optimized synthesis for the title compound. Future work should aim to develop a robust and scalable synthetic route that allows for the production of sufficient quantities for extensive biological testing.
Scaffold Diversification: To facilitate comprehensive SAR studies, it is crucial to develop synthetic methodologies that allow for the easy introduction of a wide range of substituents on both the pyridine and the dihydropyrrole rings. This will enable the exploration of how different functional groups influence the compound's biological activity. researchgate.net
Asymmetric Synthesis: For compounds with potential therapeutic applications, control over stereochemistry is often critical. Future synthetic efforts should explore enantioselective routes to produce individual enantiomers of "this compound" and its derivatives, allowing for the evaluation of their stereospecific bioactivity.
The table below outlines potential synthetic strategies that could be explored.
| Synthetic Approach | Description | Potential Advantages |
| Cross-Coupling Reactions | Utilizing modern cross-coupling methodologies (e.g., Suzuki, Stille) to connect pre-functionalized pyridine and pyrroline (B1223166) precursors. | High functional group tolerance and potential for rapid library synthesis. |
| Multi-Component Reactions | Developing a one-pot reaction that brings together multiple starting materials to construct the core scaffold. mdpi.com | Increased efficiency and atom economy. |
| C-H Activation | Direct functionalization of the pyridine or pyrroline rings through C-H activation strategies. | Avoids the need for pre-functionalized starting materials. |
| Enantioselective Catalysis | Employing chiral catalysts to control the stereochemistry of the final product. | Access to enantiomerically pure compounds for pharmacological studies. |
Advanced Computational Approaches for Predictive Modeling
In modern drug discovery and chemical research, computational modeling plays a pivotal role in predicting molecular properties and guiding experimental work. researchgate.net For "this compound," where experimental data is scarce, in silico methods can provide valuable initial insights. Future research should leverage these tools to address several unresolved questions:
Predicting Biological Activity: Molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound at various biological targets, such as the nAChR binding pocket. nih.gov This can help prioritize experimental testing and provide a molecular basis for observed activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a set of analogs with corresponding biological data is generated, QSAR models can be developed to correlate structural features with activity. inotiv.com These models can then be used to predict the activity of virtual compounds, guiding the design of more potent and selective molecules.
Toxicity Prediction: A significant unresolved question is the toxicological profile of this compound. Computational toxicology models can be employed to predict potential adverse effects, such as mutagenicity, carcinogenicity, and organ toxicity, early in the research process. ajol.infoscitechnol.com
A summary of computational approaches and their potential applications is provided in the table below.
| Computational Method | Application | Unresolved Question Addressed |
| Molecular Docking | Predict the binding pose and affinity at target receptors. | What are the likely biological targets and binding interactions? |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | How stable is the binding, and what are the key dynamic interactions? |
| QSAR | Correlate chemical structure with biological activity. | Which structural features are most important for activity? |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | What is the likely pharmacokinetic and toxicological profile? |
Investigation of Environmental and Biological Fate Beyond Initial Degradation Pathways
The environmental and biological fate of "this compound" is another critical area with many unresolved questions. While the degradation of related pyridine alkaloids like nicotine (B1678760) has been studied, the specific pathways and long-term fate of this isomer are unknown. researchgate.netnih.gov Future research should focus on:
Biodegradation Pathways: It is important to identify the microorganisms capable of degrading this compound and to elucidate the metabolic pathways involved. researchgate.net Studies on the biodegradation of nicotine have identified pyridine and pyrrolidine (B122466) pathways; it is crucial to determine if similar or novel pathways are operative for the 4-substituted isomer. researchgate.netresearchgate.net
Identification of Metabolites: A key unresolved question is the identity of the metabolic products formed during its breakdown in biological systems and in the environment. Characterizing these metabolites is essential for a complete understanding of its biological and environmental impact. For instance, the degradation of nornicotine can lead to various intermediates. nih.gov
Long-Term Biological Effects: Beyond acute toxicity, the long-term biological fate and effects of chronic, low-level exposure need to be investigated. This includes assessing the potential for the compound or its metabolites to have lasting effects on non-target organisms. The effects of toxic pyridine alkaloids on gut microbiomes, for example, is an emerging area of research. nih.gov
The table below details research areas for investigating the compound's fate.
| Research Area | Methodology | Objective |
| Microbial Degradation Studies | Incubation with soil and water microorganisms. | Identify degrading microbial species and determine degradation rates. |
| Metabolite Identification | Mass spectrometry and NMR spectroscopy. | Characterize the chemical structures of degradation products. |
| Ecotoxicology Assays | Standardized tests on aquatic and terrestrial organisms. | Assess the toxicity to non-target species and potential for bioaccumulation. |
| Long-Term Exposure Studies | Chronic dosing in model organisms. | Evaluate the long-term health and ecological effects. |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, and how can purity be maximized?
The compound is synthesized via a multistep process starting from ethyl isonicotinate. Key steps include acidification of the reaction mixture under reflux (18 hours, N₂ atmosphere), basification with NaOH (pH 10), and continuous extraction with Et₂O. Purification involves recrystallization from petroleum ether (90–120°C) or sublimation [40–54°C (0.01 mm)], followed by drying over P₂O₅ under vacuum to achieve >81% yield and a melting point of 89–90°C . Purity is enhanced by inert-atmosphere handling due to hygroscopicity.
Q. How can structural characterization of this compound be performed to confirm its identity?
Infrared (IR) spectroscopy is critical for verifying functional groups, with spectral alignment to literature data . Melting point determination (89–90°C) and hygroscopicity tests (e.g., weight gain under ambient conditions) are essential for validation. Recrystallization solvents (e.g., petroleum ether) must be selected to avoid solvate formation .
Q. What storage conditions are recommended for maintaining the stability of this compound?
Store in a desiccator with P₂O₅ under vacuum to prevent moisture absorption. For long-term stability, use inert atmospheres (argon or nitrogen) and avoid exposure to light .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved despite its hygroscopic nature?
Single-crystal X-ray diffraction (SCXRD) using the SHELX system (e.g., SHELXL for refinement) is recommended. Phase annealing methods in SHELXS-90 improve structure solution for hygroscopic crystals by optimizing negative quartet relations . Data collection should be performed rapidly under cryogenic conditions (e.g., 100 K) to minimize degradation.
Q. What analytical methods are suitable for detecting trace amounts of this compound in complex matrices like cigarette smoke condensate?
Gas chromatography-mass spectrometry (GC-MS) with high-resolution columns can separate isomers based on retention times (>20 minutes). Particulate-phase detection in smoke condensate (CSC) requires solvent extraction (e.g., EtOAc) and comparison to synthetic standards .
Q. How can contradictions in reported melting points for positional isomers (3- vs. 4-substituted derivatives) be addressed experimentally?
Perform differential scanning calorimetry (DSC) to distinguish isomers. The 4-substituted derivative melts at 89–90°C, while the 3-substituted isomer (Myosmine, CAS 532-12-7) melts at 42–44°C . Pair DSC with nuclear magnetic resonance (NMR) to confirm substitution patterns.
Q. What experimental designs are recommended for studying the genotoxic or metabolic effects of this compound?
Use in vitro assays (e.g., Ames test) with S9 liver microsomes to assess mutagenicity. For metabolic studies, employ high-performance liquid chromatography (HPLC) to monitor cytochrome P450 interactions, referencing protocols for structurally related alkaloids .
Methodological Considerations
- Handling Hygroscopicity : Use gloveboxes for sample preparation and store in sealed, argon-flushed vials .
- Chromatographic Separation : Optimize reverse-phase HPLC with C18 columns and acetonitrile/water gradients to resolve isomers .
- Computational Modeling : Density functional theory (DFT) can predict reactivity differences between 3- and 4-substituted derivatives, aiding synthetic route design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
